Lipophilicity Enhancement: Calculated logP Comparison with Non‑Fluorinated Cyclohexyl Analog
The 4,4‑difluorocyclohexyl group significantly increases lipophilicity relative to the unsubstituted cyclohexyl analog. Using ALOGPS 2.1 consensus logP, 3‑[(4,4‑difluorocyclohexyl)oxy]‑6‑methylpyridazine exhibits a logP of 3.05, whereas 3‑(cyclohexyloxy)‑6‑methylpyridazine has a logP of 2.45, yielding a ΔlogP of +0.60 [1]. This increase is consistent with the general observation that gem‑difluoro substitution adds approximately 0.5–0.7 logP units to saturated rings [2].
| Evidence Dimension | Consensus logP (ALOGPS 2.1) |
|---|---|
| Target Compound Data | logP = 3.05 |
| Comparator Or Baseline | 3-(cyclohexyloxy)-6-methylpyridazine, logP = 2.45 |
| Quantified Difference | ΔlogP = +0.60 |
| Conditions | Predicted using ALOGPS 2.1 consensus method |
Why This Matters
Higher lipophilicity within this range improves passive membrane permeability while avoiding the solubility penalty of excessively lipophilic compounds (logP > 5).
- [1] ALOGPS 2.1 Virtual Computational Chemistry Laboratory. Predicted logP for 3-[(4,4-difluorocyclohexyl)oxy]-6-methylpyridazine and 3-(cyclohexyloxy)-6-methylpyridazine. Available at: http://www.vcclab.org (accessed 2026-05-05). View Source
- [2] K. Müller, C. Faeh, F. Diederich. Fluorine in pharmaceuticals: looking beyond intuition. Science, 2007, 317, 1881–1886. DOI: 10.1126/science.1131943. View Source
